Bifendate(4,4-Dimethoxy-5,5',6,6'-di(methoxymethenyl)-2,2-Dimethoxy Carboxylbiphenyl)
Overview
Description
Bifendate: (4,4-Dimethoxy-5,5',6,6'-di(methoxymethenyl)-2,2-Dimethoxy Carboxylbiphenyl) is a chemical compound with the molecular formula C20H18O10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bifendate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as dimethyl sulfate, methanol, and various catalysts to achieve the desired molecular structure.
Industrial Production Methods
In an industrial setting, the production of Bifendate is scaled up to ensure consistent quality and yield. This involves the use of reactors, purification systems, and quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Bifendate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a tool for studying biological processes. In medicine, it has shown promise in preclinical studies for its potential therapeutic effects. In industry, it can be used in the development of new materials and products.
Mechanism of Action
The mechanism by which Bifendate exerts its effects involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biological effects.
Comparison with Similar Compounds
Bifendate is unique in its structure and properties compared to other similar compounds. Some similar compounds include Benzodioxole derivatives and Carboxylbiphenyl compounds . These compounds share some structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
methyl 4-methoxy-7-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-23-12-6-10(19(21)25-3)13(17-16(12)28-8-29-17)9-5-11(20(22)26-4)14(24-2)18-15(9)27-7-30-18/h5-6H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITUMTJLERJKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=CC(=C(C4=C3OCO4)OC)C(=O)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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